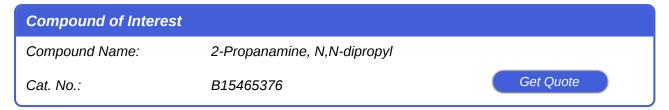


Spectroscopic Analysis of 2-Propanamine, N,N-dipropyl-: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the tertiary amine, **2-Propanamine**, **N,N-dipropyl**- (also known as N-isopropyl-N,N-dipropylamine). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for **2-Propanamine**, **N,N-dipropyl**-. These predictions are derived from the known spectral properties of analogous compounds containing n-propyl and isopropyl groups attached to a nitrogen atom.

Table 1: Predicted ¹H NMR Data for **2-Propanamine**, **N,N-dipropyl**-



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~2.8 - 3.0	Septet	1H	N-CH(CH ₃) ₂
~2.3 - 2.5	Triplet	4H	N-CH ₂ CH ₂ CH ₃
~1.4 - 1.6	Sextet	4H	N-CH ₂ CH ₂ CH ₃
~0.9 - 1.1	Doublet	6H	N-CH(CH ₃) ₂
~0.8 - 0.9	Triplet	6H	N-CH2CH2CH3

Table 2: Predicted ¹³C NMR Data for **2-Propanamine**, N,N-dipropyl-

Chemical Shift (δ) ppm	Assignment
~55 - 60	N-CH(CH ₃) ₂
~50 - 55	N-CH ₂ CH ₂ CH ₃
~20 - 25	N-CH ₂ CH ₂ CH ₃
~18 - 22	N-CH(CH ₃) ₂
~11 - 13	N-CH ₂ CH ₂ CH ₃

Table 3: Predicted Mass Spectrometry Data for 2-Propanamine, N,N-dipropyl-



m/z	Predicted Relative Intensity	Ion Structure/Fragment Lost
143	Low	[M] ⁺ (Molecular Ion)
128	High	[M - CH ₃] ⁺
114	Moderate	[M - C ₂ H₅] ⁺
100	Moderate	[M - C₃H₁]+ (propyl radical)
86	Moderate	[M - C4H9] ⁺
72	Low	[CH(CH3)N(CH2CH2CH3)]+
43	Moderate	[CH(CH ₃) ₂] ⁺ or [C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass Spectrometry data for liquid amine samples such as **2-Propanamine**, **N,N-dipropyl**-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Amount: For ¹H NMR, dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
- Solvent: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar to moderately polar amines. Other deuterated solvents such as benzene-d₆ or acetonitrile-d₃ can also be used depending on the sample's solubility and the desired chemical shift dispersion.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Procedure:
 - Weigh the desired amount of the amine sample into a clean, dry vial.



- Add the deuterated solvent containing TMS.
- Gently swirl or vortex the vial to ensure complete dissolution.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

2. Data Acquisition:

- Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is suitable.
- ¹H NMR Parameters (Typical):
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-12 ppm.
- ¹³C NMR Parameters (Typical):
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, depending on the sample concentration.
 - Relaxation Delay: 2 seconds.
 - Acquisition Time: 1-2 seconds.
 - Spectral Width: 0-220 ppm.



Mass Spectrometry (MS)

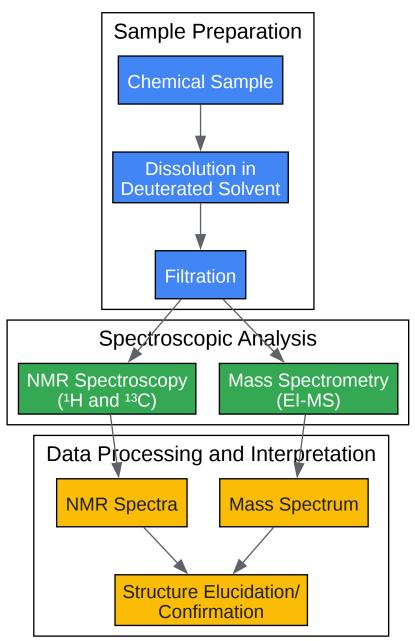
- 1. Sample Introduction:
- Method: For a volatile liquid like 2-Propanamine, N,N-dipropyl-, direct injection via a heated probe or, more commonly, introduction through a Gas Chromatograph (GC-MS) is ideal. GC separation provides an additional layer of purification and separation from any potential impurities.
- GC Conditions (for GC-MS):
 - Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- 2. Ionization and Analysis:
- Ionization Method: Electron Ionization (EI) is the standard method for volatile, small organic molecules.
- Instrument Parameters (Typical for EI):
 - Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.
 - Ion Source Temperature: 200-250 °C to ensure the sample remains in the gas phase.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
 - Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

Visualizations



The following diagrams illustrate the general workflow for chemical analysis and the predicted fragmentation pathway for **2-Propanamine**, **N,N-dipropyl**-.

Workflow for Chemical Analysis

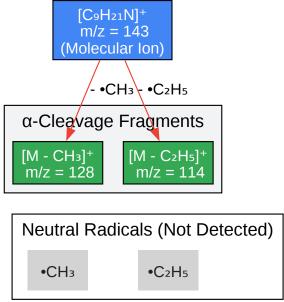


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Workflow for Spectroscopic Analysis



Predicted Mass Spectral Fragmentation of 2-Propanamine, N,N-dipropyl-



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Predicted α-Cleavage Fragmentation

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